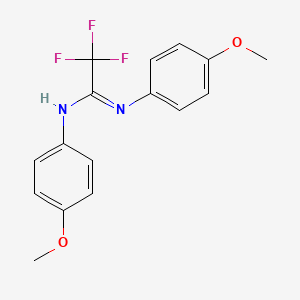
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-: is a chemical compound with the molecular formula C21H24O6 and a molecular weight of 372.4117 g/mol . It is also known by other names such as Sabiwhite , Tetrahydrocurcumin , and Tetrahydrodiferuloylmethane . This compound is characterized by the presence of two hydroxyphenyl groups attached to a heptanedione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- typically involves the condensation of appropriate phenolic compounds with heptanedione under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can result in the formation of various ethers or esters .
Applications De Recherche Scientifique
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the formulation of cosmetics and skincare products due to its potential skin-beneficial properties
Mécanisme D'action
The mechanism of action of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and signaling molecules involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrocurcumin: A similar compound with antioxidant and anti-inflammatory properties.
Tetrahydrodiferuloylmethane: Another related compound with potential therapeutic applications.
Uniqueness
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxyphenyl groups and heptanedione backbone make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
155367-19-4 |
|---|---|
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1,7-bis(3,4-dihydroxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C19H20O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,22-25H,1-2,5-6,11H2 |
Clé InChI |
XPEQUGZSJRBTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

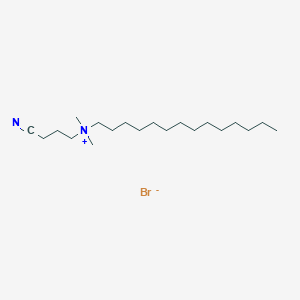
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
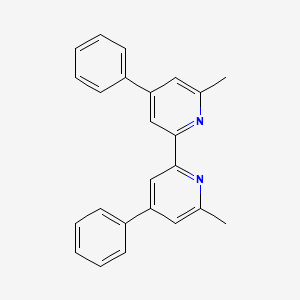
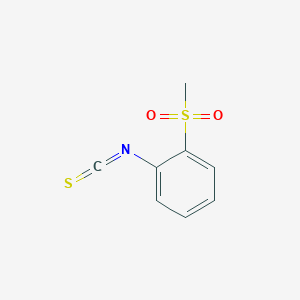

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
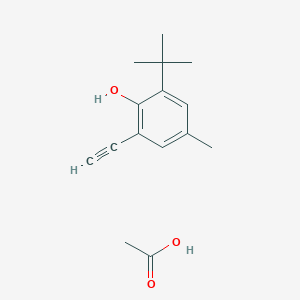
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
